An In-depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a privileged motif in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this important class of compounds, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet specific, building block. Its strategic placement of two methyl groups and a primary alcohol function on the pyrimidine core offers a unique combination of steric and electronic properties, making it a key intermediate for the synthesis of complex, targeted therapeutics.
This technical guide provides a comprehensive analysis of (4,6-Dimethylpyrimidin-5-yl)methanol for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes with detailed protocols, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its application as a synthetic intermediate, particularly in the context of developing next-generation kinase inhibitors, drawing parallels from structurally related compounds that have shown significant promise in oncology research.[2]
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.
Chemical Structure and Identifiers
The structural and identifying information for (4,6-Dimethylpyrimidin-5-yl)methanol is summarized below.
| Identifier | Value | Source |
| IUPAC Name | (4,6-Dimethylpyrimidin-5-yl)methanol | - |
| CAS Number | 1067230-39-0 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Canonical SMILES | CC1=C(C=NC(=N1)C)CO | - |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table includes known information and predicted properties for analogous compounds. These values serve as a reliable guide for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Notes |
| Appearance | White to off-white solid (predicted) | Based on similar pyrimidine derivatives. |
| Melting Point | Not reported | - |
| Boiling Point | 257.3 °C at 760 mmHg (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |
| Density | 1.13 g/cm³ (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted based on the polarity of the hydroxyl group and the heterocyclic core.[6] |
Synthesis and Manufacturing
The synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol is not commonly detailed in standard literature, but a robust pathway can be designed based on established pyrimidine chemistry. The most logical and efficient approach involves the final-step reduction of a carbonyl precursor.
Retrosynthetic Analysis
A logical retrosynthetic route identifies 4,6-dimethylpyrimidine-5-carbaldehyde as the immediate precursor. This aldehyde can be synthesized from the corresponding 4,6-dimethylpyrimidin-5-ol, a known compound. This strategy isolates the sensitive alcohol functionality to the final step, minimizing the need for protecting groups and simplifying the overall process.
Caption: Retrosynthetic pathway for (4,6-Dimethylpyrimidin-5-yl)methanol.
Proposed Synthetic Pathway
The forward synthesis begins with a classical pyrimidine ring formation. The cyclocondensation of 3-chloro-2,4-pentanedione with formamide provides the key intermediate, 4,6-dimethylpyrimidin-5-ol.[2] This intermediate is then oxidized to 4,6-dimethylpyrimidine-5-carbaldehyde, which is subsequently reduced to the target alcohol.
Caption: Proposed three-step synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol.
Detailed Experimental Protocol: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde
This protocol describes the final, critical step of the synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols at ambient temperatures without affecting the potentially reducible pyrimidine ring, a known side reaction with harsher reagents like LiAlH₄.[7]
Materials:
-
4,6-Dimethylpyrimidine-5-carbaldehyde
-
Methanol (ACS Grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel to afford pure (4,6-Dimethylpyrimidin-5-yl)methanol.
Spectroscopic Characterization
Structural confirmation of (4,6-Dimethylpyrimidin-5-yl)methanol relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous pyrimidine and benzyl alcohol structures.[8][9][10]
| Technique | Expected Features |
| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H); δ ~4.6-4.8 ppm (s, 2H, -CH₂OH); δ ~2.5-2.7 ppm (s, 6H, 2 x -CH₃); δ (variable) (br s, 1H, -OH) |
| ¹³C NMR | δ ~165-168 ppm (pyrimidine C4/C6); δ ~157-159 ppm (pyrimidine C2); δ ~120-125 ppm (pyrimidine C5); δ ~58-62 ppm (-CH₂OH); δ ~22-25 ppm (-CH₃) |
| IR (cm⁻¹) | 3400-3200 (br, O-H stretch); 3050-3000 (C-H stretch, aromatic); 2950-2850 (C-H stretch, aliphatic); 1600-1550 (C=N, C=C stretch); 1050-1000 (C-O stretch) |
| Mass Spec (EI) | Expected M⁺ at m/z = 138. The fragmentation pattern would likely show a prominent peak at m/z = 107 ([M-CH₂OH]⁺). |
Chemical Reactivity and Derivative Synthesis
The reactivity of (4,6-Dimethylpyrimidin-5-yl)methanol is dominated by its primary alcohol functionality, which serves as a versatile handle for synthetic transformations.
Key Transformations
The hydroxymethyl group can be readily converted into other functional groups, opening pathways to a wide array of derivatives.
-
Oxidation: Mild oxidation (e.g., with MnO₂) converts the alcohol to 4,6-dimethylpyrimidine-5-carbaldehyde, a key building block for imines, hydrazones, and further condensation reactions.[1] Stronger oxidation yields the corresponding carboxylic acid.
-
Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a halogen, creating an electrophilic center for nucleophilic substitution reactions.[1]
-
Etherification: The alcohol can be deprotonated with a suitable base (e.g., NaH) and alkylated to form ethers, a common strategy in medicinal chemistry to modulate solubility and metabolic stability.[2]
Caption: Key chemical transformations of (4,6-Dimethylpyrimidin-5-yl)methanol.
Experimental Protocol: Oxidation to 4,6-Dimethylpyrimidine-5-carbaldehyde
Materials:
-
(4,6-Dimethylpyrimidin-5-yl)methanol
-
Manganese dioxide (MnO₂, activated)
-
Dichloromethane (DCM, anhydrous)
-
Celite®
Procedure:
-
To a stirred solution of (4,6-Dimethylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10 eq).
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction typically requires 12-24 hours for completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the desired aldehyde, which can be used directly or purified further by chromatography if necessary.
Applications in Research and Drug Development
While (4,6-Dimethylpyrimidin-5-yl)methanol itself is not known for significant direct biological activity, its true value lies in its role as a sophisticated synthetic intermediate.[6]
A Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for anchoring the molecule in the ATP-binding pocket of the enzyme.[1] Research into structurally related compounds underscores the potential of this scaffold. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed, synthesized, and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[2] In these designs, the 5-position is functionalized via an ether linkage, a transformation directly accessible from (4,6-Dimethylpyrimidin-5-yl)methanol's precursor, 4,6-dimethylpyrimidin-5-ol. This highlights the strategic importance of functionalization at the C5 position of the 4,6-dimethylpyrimidine core for achieving targeted biological activity.
Versatile Synthetic Intermediate
The ability to easily convert the hydroxymethyl group into an aldehyde, halide, or ether linkage makes (4,6-Dimethylpyrimidin-5-yl)methanol a versatile starting point for building molecular complexity.[6][11] This flexibility allows for its incorporation into a wide range of molecular libraries for high-throughput screening in drug discovery campaigns targeting various diseases.
Conclusion
(4,6-Dimethylpyrimidin-5-yl)methanol is a specialized chemical building block with significant potential for advanced applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity centered on the primary alcohol, and the inherent biological relevance of its pyrimidine core make it an asset for synthetic chemists. The clear synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to leverage this molecule in the design and synthesis of novel, high-value compounds, particularly in the pursuit of targeted therapeutics like kinase inhibitors.
References
- The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMHpp00cBl26RZaz2opqwUVi5ZA1s-IMYWEwQxwNmmUka0GIWjgEc1dXI-Vx5Nr1hJNzxQmmJCjk49spTX5ayX5bNSpjaCQbb9EnTxY8JnKlVu5Kww5ZahHS6r45-cypvw-5JcUsSF9EeSXn_ZL2bk2cCGGywLky0-8gqGfskhF6o7d-W8inCkAGEXNpzyI9Mh-oXZxl5Wq7Fe52vNHAGKvxDImWMlBLhrkm1Sg-mWzOhJ3JbyczR
- Pyrimidine synthesis. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.
- (4,6-diMethylpyriMidin-5-yl)Methanol | 1067230-39-0. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9AKpYZl-qJV-0KRrb6oh-AVUUSbn-TdohZFsJ9CR7vwFNAana-z4q370kXA31kg1mldL2xlHOu_bHy7dMpAIgWSYStgAF8uWzQB7IHD8r8fe_0XT63ZCgUAhsaDgs0RPJk_Ag1mryg-dsqHxKtNrexiA7oLm4ZKUMPdkXyifnzA=
- (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNgSYaMmKD4YEfmx3EGW6kXmOkd81R_FZtCJQgGo7UGYQRlKtpnoCL1Q9TqwBJeZraD8v3FlX5u7Ud46alKtca7cWsM6L3GNuHLfYGLHK7t8st2X4KEo-Ya8nSSQcTD-N3uGtWyjw1tv7zt1Me0TRmpojlrvWiIbpqBfCJxydzrc1Npjk71dyISF-JubXfj3Q
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOd1lm-h1gk4zigP7A9JRPEBUrVvfctnUhk516saDJNG48MNKkx4-a6X2Lz5_W7RBRwhmQi6N1jubI2acdhzW6X4XNkAeGorvISPJsVkitfp0V9qurZI_s3eZxGya6VQ40oWFsjeMdjyIrs9KltCa-mBx-z9WMzKpIf8XG6XrU_3o0wkt2Lbqb
- Supporting Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaYfX4tzAZjgVfeU1oLEj-Mow4BqxhcGLDUx29KvJxEWPBCEVfToH1VljT7c-IWC1SCDOP55HBZ4dxfBJS2wuAtA4GEefTZ5viuPUbQdJqEey_NfAcAupkqP8jYyWblT8K_CUNXYxXZVPgQtPSst8DWqqtlWNTbI=
- (4-Amino-2-isopropylpyrimidin-5-yl)methanol. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsTwgPS4p-XXkZUn_rezclL2E5TFnTChmtZcefLailPbTQVbmCmojF0Qx9HDa-J78Ua91XgDs1nAw6hze7YrCTY70_gQAAaDWxTG4iS3rAsyHoqD2rq3s9QPjYMTOmiCyAQydeFs=
- (4,6-Dimethylpyrimidin-5-yl)methanol/CAS:1067230-39-0. HXCHEM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1FuOk5ZjlvlzgtJCuwgKvEdBp40LEwuuetnrwEALQ61x1PkKTdp6fTSEQt2LsogFSrGwNxHZ6bEY-GxmjwT4_oaJoZ1oNp8SiYU9rGVdk-3eU3yQpe6ktTo-6O4bDA8F-SVkb51BQ6TvCOT4PyEY=
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE0xOaR0zKPVhRvCSxbWJ0kFi3jRI8PQKj7Cy3pNFXZoesLv2F0yBGPYEERfQjc4R61GLjHOgHimmB_Y4s9MHEPCK5_DhtFr-7NPtkugMsKu9QA0s9tbufuOvA96JsE8zaHqB-R2SCzKqtiU=
- An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9I4tsvZSPqydLcsqk4vmgiYlS0rLgjHBG-4Mw7DNWdiqksZXibiqRTuVNKfWepfyIWSxuNOqMtxYTPfywFogLesnbjssxW89FstjSfoAspNtIVR2FYi1gwHAdRyyL3iQm5mDTXLgSnMEvBgvmgpfWbdJfE1_21CMoYzSYjrH0-Q_JGH5SaCzWFxEoyunjQzGHhVeRfCxI_94ixI6xqXVrX33oXHoCpv7DejLWUu5t1ZD3KphyMeEKqmikMwEhiEHGDU=
- (2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2. LookChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhNcy3TrusFrWXfjEFpabdkvVRYfyMKPNjSsU5-yWJbQsjipcJs9KuwoFvzzx-PpQ7d6yh_R-1UPdrXeM0JRyvMurUh7s_VjQGdn5bQi-LIA3UfFKEyTNg21sgwV2xjrQESd3zZuuQtJPSkufDNd-A8rCKIIQeyQpmDAKmAEez-KdFJt5dWAauoiFoQgi
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLSe_tq_Y6_HLGxMTzCdMezBdPaUVq6TopPBRUy1U3e97GeG8GlFpccDF550OLAswTsbP4MnVv7CzZeXL0lVYQyo8a14qfgEO02m6etX5OLhSK3BtaATrjrsp7yeTobt5f4G-UA_LSfKpyhofErlPS3EErJH3H7NWrlPrp0nr2a0fjOYwp-uM8pCWCSNiXLkdfv-nyaKlGLw==
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqHvMh1L51CNjMdkcURYR6n9iU09-trmKmP_PSF6OXYV5sW3-UlBOPOztrm3gKHigz1PKHVVry1DC3iDcb_DEzDyfuuoJFPmFaFkn574isMqavC_J_cMXn1lAlnNW2DCtp09hK9G5MEjbwrOoyoW2jZ9Rd7Qalzq8nBpVR6w==
- Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsIx4c5dwKo3mVzf7uyYQGo0Tr2x994d4pXC7ktG4inQScTASqIbdVxmzIuhGNjnz3Sv03zhE490ifYPrSqBrHVTeouQa3hthEiLZUbkPONMEas_IjWpLKyO6wvr02wCSXckuz3d4-UeHDJUTWZCy1M6vbIZcMiiueH_lA2Uy76Y_ajxPXiuPR8gNTfToR_M23wovSc2fDiX1MTIC_izqBGq-QJ0JFFkxOkp7n340mStYDsygwQA-nvAfwud54KEoX-99f96vgpc0u8OA0F_qisfjehERBA==
- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnUAg1H0r44gl_l0k-teL6roSXie1Gx5Br_gJ22kb3SDL4V-YI2CZIfWOYTAuNImGtQuxAPy_Gu4qLD5rBrntNFWHjFg9pmT3QO4qEUuCM7CwAN_8QSYLC12SeVcFYY-jVkrsft8u0otv8ZIpksqf6ybv5w1CM_Vs_jwJ0MrSHejqxcCNCB7YL2bYw4zu5fFRCRNglonCCmS7HLJCUwKH68A1FuC8TMVhusruL2edYUPm-We-
- Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTogrID6tiVqpgCMF4lO71QsO2I8glsL6AJQGdct-NAof2Ro-6Z5FAF2zCc-agt1r81fkREET4rDdR28u9m23kC-JM9eFQw8le2vC-sz-VgVKReaLWsYLdEPcx2aE8ce-omYiMuTaKrns2TrqOTT9zheBtvvnRmuRuiiK3pZOfS1jtqbzq6CfswSr5-QQOan2vfAz9tRT5d7N06o=
- Methanol ACS spectrophotometric grade, = 99.9 67-56-1. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUSSbK8qBiQHXzkc4AKIvRnWa_FMYGOhoKp1dBpAoOo5Z1_kUu-en7LQNrJPyyRqLh2aC8TwoJyOaoqgKsoP4AwwSX92jAo_vhDQge9--uLipZRUfO0ncJOqfGQbhXNNEwyKI8tb-JAPFVm03lGgsu9Ku
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4,6-diMethylpyriMidin-5-yl)Methanol | 1067230-39-0 [chemicalbook.com]
- 4. (4,6-Dimethylpyrimidin-5-yl)methanol/CAS:1067230-39-0-HXCHEM [hxchem.net]
- 5. (2,4-dimethylpyrimidin-5-yl)methanol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
